(S)-3-(1-Amino-ethyl)-benzoic acid

Description

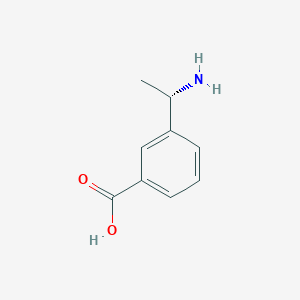

(S)-3-(1-Amino-ethyl)-benzoic acid is a chiral benzoic acid derivative featuring an aminoethyl substituent at the meta position of the benzene ring (Figure 1). The S-configuration of the aminoethyl group confers stereochemical specificity, making it relevant for applications in asymmetric synthesis, pharmaceuticals, and enzyme-targeted therapies. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s structure combines the hydrophilicity of the amino group with the aromatic and acidic properties of the benzoic acid moiety, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-[(1S)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-ethyl)-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Substitution Reaction: An aminoethyl group is introduced at the meta position of the benzene ring through a substitution reaction.

Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes such as:

Catalytic Hydrogenation: Using a suitable catalyst to introduce the aminoethyl group.

Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-ethyl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

(S)-3-(1-Amino-ethyl)-benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.

Pathways: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The compound is compared to structurally related benzoic acid derivatives (Table 1), including those reported in recent literature . Key differences include:

- Substituent type: The aminoethyl group in (S)-3-(1-amino-ethyl)-benzoic acid contrasts with electron-withdrawing groups (e.g., nitro in 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitro benzoic acid ) or heterocyclic systems (e.g., benzimidazole-5-carboxylic acid derivatives ).

- Position : The meta-substitution pattern distinguishes it from para- or ortho-substituted analogs.

- Chirality: The S-configuration of the aminoethyl group is absent in non-chiral analogs like benzoic acid or phenol derivatives.

Table 1: Structural Comparison of Benzoic Acid Derivatives

*Estimated from structural analogs.

Physicochemical Properties

Acidity (pKa) :

The electron-donating aminoethyl group in this compound reduces acidity compared to nitro-substituted analogs. For example:

- Benzoic acid: pKa ≈ 4.2 .

- 5-nitro-substituted analog: pKa < 3 (due to nitro’s electron-withdrawing effect) .

- This compound: Predicted pKa ≈ 4.5–5.0 (amino group counteracts -COOH acidity).

Solubility and Extraction Behavior :

Evidence from emulsion liquid membrane studies shows that benzoic acid derivatives with hydrophobic substituents (e.g., nitro groups) exhibit higher distribution coefficients (logP ~1.9–2.5) and faster extraction rates (>98% in 5 minutes) . In contrast, the hydrophilic aminoethyl group in this compound likely reduces logP (estimated ~0.5–1.0), slowing membrane-phase mobility compared to benzoic acid .

Biological Activity

(S)-3-(1-Amino-ethyl)-benzoic acid, also known as (S)-3-(1-aminoethyl)benzoic acid or simply as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aminoethyl side chain attached to the benzene ring. The compound's molecular formula is , and it features a carboxylic acid functional group that contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways and physiological responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have reported that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its role in modulating inflammatory responses.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Mice treated with this compound exhibited significantly reduced swelling and lower levels of inflammatory markers compared to control groups. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.